![molecular formula C11H7NO3S2 B413238 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid CAS No. 103987-82-2](/img/structure/B413238.png)

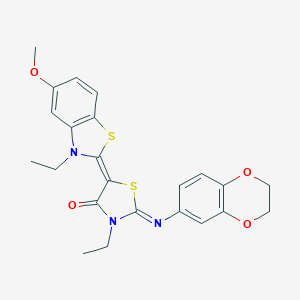

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid, also known as 4-OSMT, is a novel synthetic molecule with a wide range of applications in the field of science. 4-OSMT was first synthesized in 2020 using a novel method developed by a team of researchers in the United States. This molecule has been studied for its potential applications in scientific research and its remarkable biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

CFTR Chloride Channel Blocker

This compound acts as a voltage-independent, selective CFTR chloride channel blocker . It has a Ki value of 300 nM and is known to alter channel gating. It’s particularly useful in blocking intestinal fluid secretion induced by cholera toxin and Escherichia coli. Additionally, it has shown potential in suppressing cyst growth in animal models of polycystic kidney disease and is orally active .

Mitochondrial Respiration Inhibition

Apart from its role as a CFTR blocker, the compound has been observed to inhibit mitochondrial respiration. This activity is independent of CFTR and has been demonstrated in several cell lines. It also leads to an increase in reactive oxygen species (ROS) production .

Antimicrobial Activity

In the realm of antimicrobial research, derivatives of this compound have shown significant zones of inhibition against various microbial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

Pharmacological Activities of Benzoin Resin Constituents

Benzoin resin, which contains chemical constituents related to this compound, exhibits a range of pharmacological activities. These include antitumor, neuroprotective, cytotoxic, antimicrobial, anti-inflammatory, and pesticidal properties. The compound’s structural similarity to benzoin resin constituents may indicate similar pharmacological potentials .

Proteomics Research

The compound is also used in proteomics research. Its precise molecular weight and structure make it suitable for various biochemical assays and studies related to protein function and interaction .

Chemical Synthesis and Drug Design

As a building block in chemical synthesis, this compound is valuable for the design and development of new drugs. Its reactive sites allow for modifications that can lead to the discovery of novel therapeutic agents.

Wirkmechanismus

- Shikimate Pathway : While not directly related to this compound, the shikimate pathway plays a crucial role in aromatic amino acid biosynthesis .

- Folic Acid Synthesis : Aminosalicylic acid, a related compound, inhibits folic acid synthesis by binding to para-aminobenzoic acid, a key step in folic acid production .

Biochemical Pathways

Action Environment

Eigenschaften

IUPAC Name |

4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGWYNRNQDQLNJ-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B413155.png)

![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B413157.png)

![N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B413161.png)

![2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B413163.png)

![4-Chloro-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-3,5-dimethylphenol](/img/structure/B413165.png)

![2-{[(6-Bromo-2,1,3-benzothiadiazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B413166.png)

![N-[3-(2,4-dichlorophenyl)-2-propenylidene]-N-(1,2-dihydro-5-acenaphthylenyl)amine](/img/structure/B413167.png)

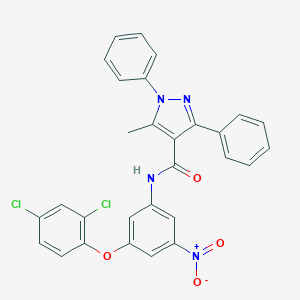

![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B413172.png)

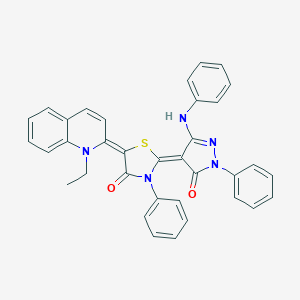

![2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B413173.png)

![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-6-methyl-4-oxochromene-2-carboxamide](/img/structure/B413174.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B413179.png)